Cas no 84873-15-4 (p-Hydroxyphenethyl trans-ferulate)

p-Hydroxyphenethyl trans-ferulate structure
84873-15-4 structure
Nome do Produto:p-Hydroxyphenethyl trans-ferulate
N.o CAS:84873-15-4
MF:C18H18O5
MW:314.332525730133
MDL:MFCD28975369
CID:1080889
PubChem ID:637308

p-Hydroxyphenethyl trans-ferulate Propriedades químicas e físicas

Nomes e Identificadores

    • p-Hydroxyphenethyl trans-ferulate
    • p-Hydroxyphenethyl trans-ferulat
    • [ "" ]
    • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2-(4-hydroxyphenyl)ethyl ester, (E)- (ZCI)
    • 4-Hydroxyphenethyl trans-ferulate
    • p-Hydroxyphenethyltrans-ferulate
    • 84873-15-4
    • AKOS025288299
    • CHEBI:175029
    • CHEMBL481245
    • CS-0023170
    • 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • (4-Hydroxyphenyl)ethyl trans-ferulate
    • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2-(4-hydroxyphenyl)ethyl ester, (E)-; 4-Hydroxyphenethyl trans-ferulate
    • SCHEMBL12298709
    • DTXSID10348425
    • BDBM50259746
    • 3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid 2-(4-hydroxy-phenyl)-ethyl ester
    • InChI=1/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5
    • BCP16493
    • Hydroxyphenethylferulate
    • 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
    • MS-24614
    • 4-Hydroxyphenethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
    • HY-N3078
    • p-Hydroxyphenylethyl-trans-ferulate
    • G14583
    • MDL: MFCD28975369
    • Inchi: 1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
    • Chave InChI: JMSFLLZUCIXALN-WEVVVXLNSA-N
    • SMILES: C(/C1C=CC(O)=C(OC)C=1)=C\C(=O)OCCC1C=CC(O)=CC=1

Propriedades Computadas

  • Massa Exacta: 314.11500
  • Massa monoisotópica: 314.11542367g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 387
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.4
  • Superfície polar topológica: 76Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.265±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 168-169 ºC
  • Ponto de ebulição: 530.1±50.0 °C at 760 mmHg
  • Ponto de Flash: 193.3±23.6 °C
  • Solubilidade: Very slightly soluble (0.1 g/l) (25 º C),
  • PSA: 75.99000
  • LogP: 2.90550
  • Pressão de vapor: 0.0±1.5 mmHg at 25°C

p-Hydroxyphenethyl trans-ferulate Informações de segurança

p-Hydroxyphenethyl trans-ferulate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2030-50 mg
P-Hydroxyphenethyl trans-ferulate
84873-15-4 99.30%
50mg
¥8978.00 2022-04-26
Biosynth
JDA87315-10 mg
p-Hydroxyphenethyl trans-ferulate
84873-15-4
10mg
$1,141.10 2023-01-04
TargetMol Chemicals
TN2030-1mg
P-Hydroxyphenethyl trans-ferulate
84873-15-4 99.3%
1mg
¥ 913 2024-07-19
eNovation Chemicals LLC
K33911-10mg
p-Hydroxyphenethyl trans-ferulate
84873-15-4 98%
10mg
$1250 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2030-10 mg
P-Hydroxyphenethyl trans-ferulate
84873-15-4 99.30%
10mg
¥3325.00 2022-04-26
Biosynth
JDA87315-25 mg
p-Hydroxyphenethyl trans-ferulate
84873-15-4
25mg
$2,139.75 2023-01-04
Biosynth
JDA87315-5 mg
p-Hydroxyphenethyl trans-ferulate
84873-15-4
5mg
$713.25 2023-01-04
TargetMol Chemicals
TN2030-5mg
P-Hydroxyphenethyl trans-ferulate
84873-15-4 99.3%
5mg
¥ 2280 2024-07-19
TargetMol Chemicals
TN2030-5 mg
P-Hydroxyphenethyl trans-ferulate
84873-15-4 99.3%
5mg
¥ 2,760 2023-07-10
A2B Chem LLC
AH58357-1mg
p-Hydroxyphenethyl trans-ferulate
84873-15-4 ≥99.0%
1mg
$166.00 2024-04-19

p-Hydroxyphenethyl trans-ferulate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 48 h, rt
Referência
Novel c-Met inhibitory olive secoiridoid semisynthetic analogs for the control of invasive breast cancer
Mohyeldin, Mohamed M.; Busnena, Belnaser A.; Akl, Mohamed R.; Dragoi, Ana Maria; Cardelli, James A.; et al, European Journal of Medicinal Chemistry, 2016, 118, 299-315

Método de produção 2

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  48 h, rt
Referência
Synthesis of amide and ester derivatives of cinnamic acid and its analogs: evaluation of their free radical scavenging and monoamine oxidase and cholinesterase inhibitory activities
Takao, Koichi; Toda, Kazuhiro; Saito, Takayuki; Sugita, Yoshiaki, Chemical & Pharmaceutical Bulletin, 2017, 65(11), 1020-1027

Método de produção 3

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; rt
Referência
Inhibition of mammalian carbonic anhydrase isoforms I-XIV with a series of phenolic acid esters
Maresca, Alfonso; Akyuz, Gulay; Osman, Sameh M.; AlOthman, Zeid; Supuran, Claudiu T., Bioorganic & Medicinal Chemistry, 2015, 23(22), 7181-7188

p-Hydroxyphenethyl trans-ferulate Raw materials

p-Hydroxyphenethyl trans-ferulate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84873-15-4)p-Hydroxyphenethyl trans-ferulate
A1207582
Pureza:99%
Quantidade:5mg
Preço ($):176.0